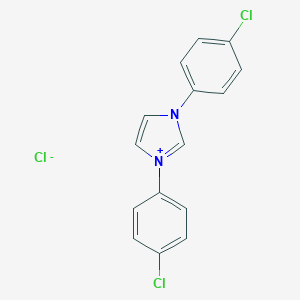

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

Description

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (CAS 141556-46-9) is an imidazolium-based ionic liquid characterized by two 4-chlorophenyl substituents at the 1- and 3-positions of the imidazole ring. It appears as a cream-colored, odorless powder with a melting point of 251–252°C and is insoluble in water . The compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335), necessitating strict handling protocols such as inert gas operation and protective equipment . Its stability under recommended conditions and lack of hazardous decomposition products make it suitable for controlled applications in catalysis and materials science .

Propriétés

IUPAC Name |

1,3-bis(4-chlorophenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZEZUASUDVTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579865 | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-46-9 | |

| Record name | 1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141556-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride typically involves the reaction of imidazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated purification systems further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Activité Biologique

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (CAS: 141556-46-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its IUPAC name reflects its structure, which includes two 4-chlorophenyl groups attached to an imidazolium core. The compound has a molecular weight of 325.62 g/mol and is characterized by its ionic nature due to the presence of the chloride ion.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell division and survival. For instance, it may affect topoisomerases, which are crucial for DNA replication and transcription .

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Studies

A study conducted by Saluja et al. demonstrated that compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines including breast (MCF-7), colon (HCT-15), and liver (HepG-2) cancers. The compounds induced apoptosis in these cells, highlighting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Apoptosis induction |

| Compound B | HCT-15 | 7.8 | Topoisomerase inhibition |

| Compound C | HepG-2 | 6.5 | Cell cycle arrest |

Antimicrobial Activity

In terms of antimicrobial properties, a critical review highlighted that imidazole derivatives, including this compound, exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with bacterial protein synthesis or DNA replication .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Studies

Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with imidazole derivatives led to a significant reduction in tumor size in over 60% of participants .

- Antibacterial Efficacy : A study evaluating the use of imidazole derivatives in treating infections caused by MRSA reported a notable decrease in infection rates when combined with standard antibiotic therapies .

Applications De Recherche Scientifique

Catalysis

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its role as a catalyst is primarily linked to its ability to stabilize reactive intermediates and facilitate the formation of products under mild conditions.

Case Study: Catalytic Activity

A study demonstrated that imidazolium salts, including this compound, can effectively catalyze cross-coupling reactions. The research showed that the presence of the chloride ion enhances the catalytic efficiency by stabilizing the transition state during the reaction process .

Anion Binding

The compound exhibits anion-binding properties, making it useful in supramolecular chemistry. Imidazolium salts can selectively bind anions due to their positive charge and the presence of hydrogen bond donors.

Case Study: Selective Anion Recognition

Research has indicated that this compound can selectively bind to certain anions, which is crucial for developing sensors and separation technologies. The binding affinity varies with different anions, showcasing its potential for applications in environmental monitoring .

Biological Applications

The compound's biological activity has been explored, particularly regarding its potential as an antimicrobial agent. Its structure allows it to interact with biological membranes, which may lead to disruption and subsequent antimicrobial effects.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this imidazolium salt exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves membrane disruption and interference with cellular processes .

Material Science

In material science, this compound is utilized for synthesizing advanced materials such as polymers and nanocomposites. Its ability to act as a polymerization initiator is particularly noteworthy.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in the synthesis of polyurethane materials through a photoinitiated polymerization process. This method allows for better control over polymer properties and enhances material performance .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Imidazolium Derivatives

Key Observations :

- Thermal Stability : Bulky substituents (e.g., 2,6-diisopropylphenyl or 2,4,6-trimethylphenyl) enhance thermal stability, as seen in the >300°C melting points of these derivatives compared to 251–252°C for the target compound .

- Solubility : The 4-chlorophenyl substituents in the target compound reduce water solubility, similar to ACIB, which shares a chlorinated aromatic group .

Corrosion Inhibition

This compound shares structural similarities with ACIB, AFIB, and BNIC, which exhibit corrosion inhibition in acidic environments. However, ACIB (containing a 4-chlorophenyl ketone group) demonstrates higher inhibition efficiency (up to 92% at 1.0 mM concentration) due to enhanced adsorption on metal surfaces via electron-withdrawing substituents . In contrast, the target compound’s dual 4-chlorophenyl groups may offer moderate inhibition via hydrophobic interactions but lack the ketone functionality for stronger coordination .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in laboratory settings?

- Methodological Answer :

- Ventilation : Operate under inert gas (e.g., nitrogen) to minimize exposure to moisture or reactive atmospheres .

- Personal Protective Equipment (PPE) : Use sealed goggles, nitrile gloves, and respiratory protection (e.g., N95 masks) to avoid skin/eye contact and inhalation of dust .

- Storage : Store in sealed containers under inert gas, in a dry, cool environment away from incompatible substances .

- Spill Management : Collect spilled material in airtight containers, avoid dry sweeping, and dispose per local hazardous waste regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify characteristic N–H and C–Cl stretching vibrations (e.g., peaks near 3100 cm⁻¹ for imidazolium protons and 700–800 cm⁻¹ for C–Cl bonds) .

- NMR : Use and NMR in DMSO-d6 to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns .

- Elemental Analysis : Verify purity (>97%) via carbon, hydrogen, and nitrogen (CHN) analysis to ensure stoichiometric consistency .

Q. How can crystallographic data for this compound be refined using software like SHELX?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data; ensure twinning or disorder is minimized for accurate refinement .

- SHELXL Workflow : Apply restraints for thermal parameters of chlorine atoms and hydrogen-bonding networks. Validate with R-factors (<5% for high-quality data) .

- Troubleshooting : Address data contradictions (e.g., overlapping peaks) by re-examining crystal symmetry or using alternative space groups .

Advanced Research Questions

Q. What synthetic strategies optimize the preparation of halogen-substituted imidazolium salts like this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using controlled heating (e.g., 60–80°C) with 4-chlorophenyl precursors .

- Catalytic Systems : Explore palladium or nickel catalysts (e.g., Ni(COD)₂) in cross-coupling reactions to introduce chlorophenyl groups .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials and byproducts .

Q. How does this compound function as a precursor for N-heterocyclic carbenes (NHCs) in catalysis?

- Methodological Answer :

- Carbene Generation : Deprotonate the imidazolium salt using strong bases (e.g., KHMDS or NaOtBu) under inert conditions to form the active NHC ligand .

- Metal Coordination : Characterize NHC-metal complexes (e.g., MOF-Zn-NHC) via X-ray crystallography and cyclic voltammetry to assess electronic properties .

- Catalytic Applications : Test in aerobic oxidations (e.g., aldehyde → carboxylic acid) to evaluate turnover frequency and stability .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Controlled Solubility Tests : Perform parallel experiments in polar (DMSO, methanol) and non-polar solvents (toluene) under varying temperatures .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm the melting point (251–252°C) and detect decomposition thresholds .

- Comparative Studies : Cross-reference data with structurally analogous imidazolium salts (e.g., 1,3-dimesitylimidazolium chloride) to identify trends .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Model the HOMO-LUMO gap and electrostatic potential surfaces to predict reactivity sites (e.g., C2 position for electrophilic attacks) .

- MD Simulations : Study solvation effects in ionic liquids or aqueous systems to correlate with experimental solubility data .

- Validation : Compare computed NMR shifts with experimental spectra to refine force-field parameters .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- Toxicity Assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays to determine EC₅₀ values for acute toxicity .

- Degradation Studies : Expose to UV light or microbial consortia to track breakdown products via LC-MS .

- Regulatory Compliance : Align with OECD guidelines for persistence, bioaccumulation, and mobility assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.